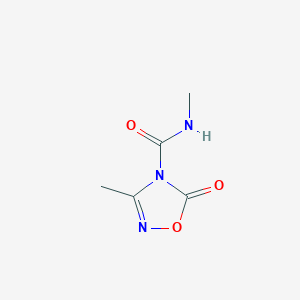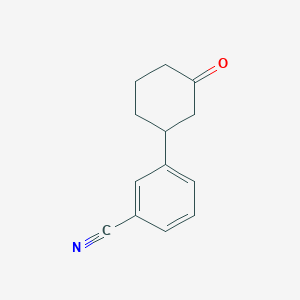
3-(3-Oxocyclohexyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Oxocyclohexyl)benzonitrile is a chemical compound with the molecular formula C14H15NO.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Oxocyclohexyl)benzonitrile typically involves the reaction of benzonitrile with cyclohexanone under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. For instance, the use of ionic liquids as solvents and catalysts can enhance the efficiency of the reaction while reducing waste .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Oxocyclohexyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium cyanide (NaCN) and cuprous cyanide (CuCN) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted benzonitriles and other derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Oxocyclohexyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 3-(3-Oxocyclohexyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it can form coordination complexes with transition metals, which are soluble in organic solvents and conveniently labile. These complexes are useful synthetic intermediates in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Benzonitrile (C6H5CN): A simpler aromatic nitrile with similar chemical properties.
Cyclohexanone (C6H10O): A ketone that shares the cyclohexyl group with 3-(3-Oxocyclohexyl)benzonitrile.
Phenylacetonitrile (C8H7N): Another aromatic nitrile with a different substituent on the benzene ring.
Uniqueness: this compound is unique due to its combination of the cyclohexyl and benzonitrile groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C13H13NO |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
3-(3-oxocyclohexyl)benzonitrile |
InChI |
InChI=1S/C13H13NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1,3-4,7,12H,2,5-6,8H2 |
InChI-Schlüssel |
HLMMKHQXKYPLOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(=O)C1)C2=CC=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


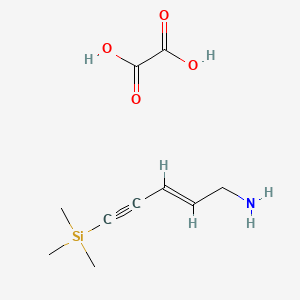
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;sulfate](/img/structure/B15245236.png)
![2-[3-(2,6-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B15245238.png)
![tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15245246.png)
![(2s)-1-({(2s,4s)-4-[2-(1,3-Dihydro-2h-isoindol-2-yl)-2-oxoethyl]-5-oxopyrrolidin-2-yl}carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile](/img/structure/B15245249.png)
![2-Butyl-4-chloro-5-[(4-cyclohexylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15245262.png)
![9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol](/img/structure/B15245273.png)


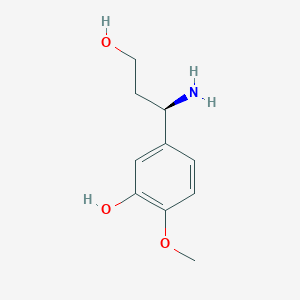
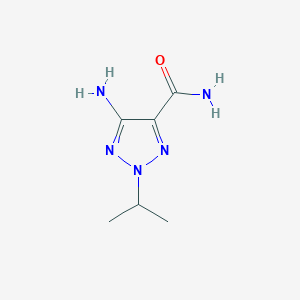
![benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate](/img/structure/B15245304.png)
![5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15245311.png)
